molecular formula C17H17ClN2O3 B5625123 N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide

N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide

Cat. No. B5625123
M. Wt: 332.8 g/mol
InChI Key: PQFRFMDNEOTDGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves multi-step processes that can include refluxing with specific reagents such as thionyl chloride in dry toluene and treatment with acid in the presence of triethylamine, as seen in the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide (Saeed et al., 2010). These processes highlight the complexity and the nuanced approach needed for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, showcasing how molecules are linked into three-dimensional frameworks through hydrogen bonds and various interactions such as pi-pi stacking (Wardell et al., 2005). The detailed analysis of these structures provides insight into the intermolecular interactions that govern the stabilization and conformation of these compounds.

Chemical Reactions and Properties

Benzamides undergo a variety of chemical reactions, including regio- and stereo-synthesis, which can significantly alter their molecular structure and properties. For instance, N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine undergoes rearrangement to form specific nitrobenzamide derivatives, indicating a controlled synthesis approach that confirms the stereochemistry of the product through single crystal X-ray diffraction (Samimi, 2016).

Physical Properties Analysis

The physical properties of benzamide compounds, such as crystallization, melting points, and solubility, are closely linked to their molecular structure. These properties are crucial for understanding the compound's stability, reactivity, and potential applications. Studies involving related compounds provide valuable data that can be extrapolated to understand the behavior of N-benzyl-2-chloro-N-isopropyl-4-nitrobenzamide under various conditions.

Chemical Properties Analysis

The chemical properties of benzamides, including their reactivity with different reagents and conditions, are pivotal in determining their applications and efficacy in various fields. For example, the reactivity of N-chloro-N-methoxy-4-nitrobenzamide with AcONa in MeCN forming N-acetoxy-N-methoxy-4-nitrobenzamide showcases the specific conditions under which these compounds undergo substitution reactions, which is critical for tailoring their chemical properties for desired applications (Shtamburg et al., 2012).

properties

IUPAC Name

N-benzyl-2-chloro-4-nitro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-12(2)19(11-13-6-4-3-5-7-13)17(21)15-9-8-14(20(22)23)10-16(15)18/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRFMDNEOTDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-chloro-N-isopropyl-4-nitrobenzamide

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